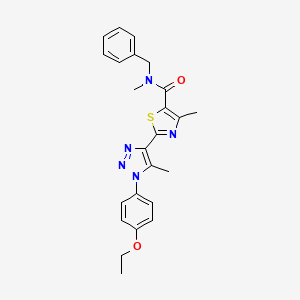

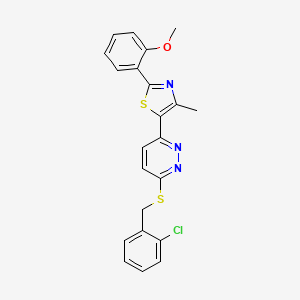

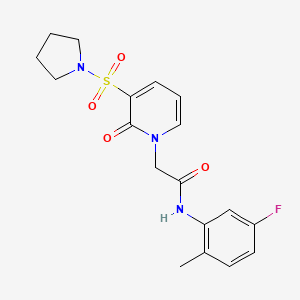

![molecular formula C22H15NO4 B2407065 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate CAS No. 152243-35-1](/img/structure/B2407065.png)

2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate” is a complex organic molecule. It contains a dibenzoazepine core, which is a tricyclic structure found in many pharmaceutical compounds .

Molecular Structure Analysis

The dibenzoazepine core of the molecule is a tricyclic structure consisting of two benzene rings fused to a seven-membered diazepine ring . The specific 3D structure would depend on the exact arrangement and conformation of the substituents.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with a dibenzoazepine core tend to be stable and have high melting points .

Applications De Recherche Scientifique

Photolysis and Thermolysis of Phenyl Azide

Photolysis and thermolysis of phenyl azide in acetic acid yield several products, including 1H-azepin-2(3H)-one, which shares structural motifs with the target compound. This study highlights the complex reactions phenyl azides undergo, suggesting potential pathways for synthesizing related azepine derivatives (Takeuchi & Koyama, 1982).

Microwave Assisted Synthesis of Dibenzoazepinones

An efficient one-pot microwave-assisted method for synthesizing substituted dibenzoazepinones from 2-bromophenylacetic acid esters and 2-aminophenyl boronates has been described. This process offers a direct route to seven-membered lactams, providing a relevant synthesis strategy that could be applicable to the target compound (Deb et al., 2013).

Synthesis and Fungicidal Activity of Azepinones

A synthesis method for novel azepinone antifungals, starting from a known pesticide intermediate, demonstrates the compound's potential applications in crop protection. This work underscores the versatility of azepinone derivatives in developing fungicidal agents (Yang et al., 2017).

Catalytic Enantioselective Aza-Reformatsky Reaction

This study reports a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzoazepines, leading to the synthesis of chiral derivatives. Such reactions are crucial for creating optically active compounds, highlighting a potential pathway for synthesizing enantiomerically pure versions of the target compound (Munck et al., 2017).

Palladium-Catalyzed Synthesis of Dibenzoazepines

A palladium-catalyzed cascade reaction has been developed to synthesize 5-arylidene-7-aryl-5H-dibenzoazepines, demonstrating good functional group compatibility and selectivity. This method offers insights into the synthesis of complex azepine derivatives, potentially relevant to the target compound (Yao et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

[2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4/c1-14(24)27-20-13-7-6-12-19(20)23-21(25)17-10-4-2-8-15(17)16-9-3-5-11-18(16)22(23)26/h2-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLNREAVBGJAFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

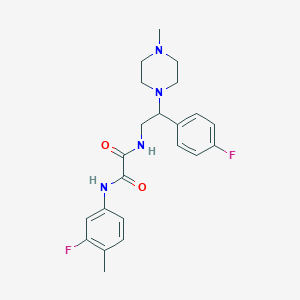

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)

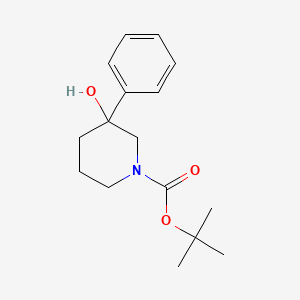

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2406997.png)

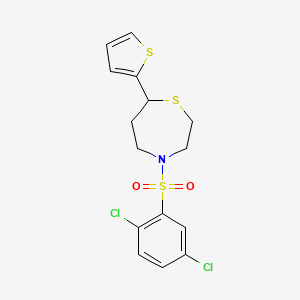

![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)

![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)